Quartromicin D3
Description
Structure
2D Structure
Properties
CAS No. |
140448-01-7 |
|---|---|
Molecular Formula |
C65H82O20-4 |
Molecular Weight |
1183.3 g/mol |
IUPAC Name |
(7E,19E,21E,33E,45E,47E)-9,23,35,49-tetrahydroxy-4,16,30,42-tetrakis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate |
InChI |
InChI=1S/C65H82O20/c1-32-12-10-14-42-20-38(28-66)34(3)21-62(42)51(74)45(55(78)82-62)43(70)15-18-60(8)26-40(30-68)37(6)24-65(60)54(77)48(58(81)85-65)50(73)33(2)13-11-17-59(7)25-39(29-67)35(4)22-63(59)52(75)46(56(79)83-63)44(71)16-19-61(9)27-41(31-69)36(5)23-64(61)53(76)47(49(32)72)57(80)84-64/h10-20,25-27,34-37,42-50,55-58,66-73H,21-24,28-31H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,32-12+,33-13+ |
InChI Key |
IHGDQGZRDDHNHN-BMOXXYDWSA-N |
SMILES |
CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)CO)C)[O-])O)C)C)CO)C)[O-])O)C)CO)C)[O-])O)C)C=C1CO |
Isomeric SMILES |
CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)CO)C)[O-])O)\C)C)CO)C)[O-])O)C)CO)C)[O-])O)\C)C=C1CO |
Canonical SMILES |
CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)CO)C)[O-])O)C)C)CO)C)[O-])O)C)CO)C)[O-])O)C)C=C1CO |
Synonyms |
quartromicin D3 |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Quartromicin D3
Elucidation of the Quartromicin Biosynthetic Gene Cluster
The identification of the quartromicin biosynthetic gene cluster (BGC) was a crucial step in understanding its formation. Researchers utilized degenerate primer PCR amplification targeting specific genes known to be involved in the biosynthesis of the tetronate moiety to successfully identify the cluster. core.ac.uk Bioinformatics analysis of the identified gene cluster revealed the presence of genes encoding polyketide synthases (PKSs), as well as a conserved set of genes responsible for the formation and processing of the tetronate ring. core.ac.ukbeilstein-journals.org
Interestingly, the data suggests a "module skipping" strategy employed by the polyketide synthase assembly line, allowing for the production of two different polyketide chains. core.ac.uk This finding highlights the sophisticated genetic control governing the biosynthesis of quartromicins and provides a foundation for further investigation into the stereodivergent intermolecular cyclization mechanism that ultimately leads to the final complex structure. core.ac.uk The elucidation of the BGC has been instrumental in paving the way for heterologous expression experiments and in vitro reconstitution of the biosynthetic pathway. core.ac.uk
Enzymatic Steps in Tetronate Moiety Formation
The formation of the tetronate moiety is a hallmark of quartromicin biosynthesis and follows a conserved pathway observed in other tetronate-containing natural products. researchgate.net This process can be broken down into several key enzymatic steps.
Glycerol (B35011) Moiety Transfer to Acyl Carrier Protein (ACP)
The initial step in tetronate biosynthesis involves the transfer of a glycerol moiety to a discrete acyl carrier protein (ACP). researchgate.net This reaction is catalyzed by a glyceryl-S-ACP synthase. researchgate.net The donor of the glycerol moiety is typically D-1,3-bisphosphoglycerate (1,3-BPG), a metabolite derived from glycolysis. nih.govresearchgate.net This enzymatic transfer results in the formation of glyceryl-S-ACP, a key intermediate that primes the subsequent steps of tetronate ring formation. nih.govresearchgate.net The high selectivity of the enzymes involved ensures the efficient channeling of metabolites from primary metabolism into the specialized secondary metabolic pathway of tetronate biosynthesis. nih.govresearchgate.net
Polyketide Chain Binding and Linear Hydroxymethyl Tetronate Ring Generation
Following the formation of glyceryl-S-ACP, it interacts with the nascent polyketide chain. A ketoacyl-S-ACP synthase catalyzes the binding of the glyceryl-S-ACP to the polyketide and the subsequent detachment of the polyketide from the PKS assembly line. researchgate.net This reaction cascade, involving an acylation-Dieckmann condensation, leads to the generation of the linear hydroxymethyl tetronate ring. beilstein-journals.org The enzyme RkD in the biosynthesis of RK-682 is a well-studied example of an enzyme catalyzing this crucial C-C and C-O bond formation to create the tetronate ring. nih.gov
Exomethylene Installation via Acylation-Elimination Processes
A key structural feature required for the subsequent spirocyclization is the presence of an exomethylene group on the tetronate ring. beilstein-journals.org This is installed through a two-step acylation-elimination process. researchgate.net First, the hydroxyl group of the 5-hydroxymethyltetronate intermediate is acetylated by an acyltransferase. researchgate.netrsc.org This acetylation transforms the hydroxyl group into a better leaving group.
Stereospecific Acetate (B1210297) Elimination Catalyzed by Specific Enzymes (e.g., AbyA5)
The final step in forming the exomethylene group is the elimination of the acetate group. This reaction is catalyzed by a specific α/β hydrolase fold protein. researchgate.net In the biosynthesis of abyssomicin C, a related spirotetronate, the enzyme AbyA5 has been shown to catalyze this stereospecific acetate elimination. nih.govncl.ac.uk Structural and functional studies of AbyA5 have revealed that it possesses a unique acetyl esterase fold and utilizes a His-Ser dyad to catalyze the elimination reaction, establishing the (R)-tetronate acetate as a biosynthetic intermediate. nih.govncl.ac.ukrcsb.orgrsc.org This enzymatic step is crucial as it generates the dienophile necessary for the subsequent intramolecular Diels-Alder reaction that forms the characteristic spiro-center of the molecule. beilstein-journals.orgnih.gov
Role of Specific Enzymes in Key Biosynthetic Transformations (e.g., QmnD3, QmnD4)
The quartromicin biosynthetic pathway involves several key transformations catalyzed by specific enzymes. Among these, QmnD3 and QmnD4 play a pivotal role in the formation of a double bond, which is a precursor for a potential [4+2] cycloaddition reaction. researchgate.netnih.gov
Biochemical characterization has revealed that QmnD3 functions as an acyltransferase, catalyzing the acetylation of a precursor molecule. researchgate.netnih.gov Subsequently, QmnD4, an α/β hydrolase fold protein, catalyzes the elimination of acetic acid from the acetylated intermediate to form a double bond. researchgate.netnih.gov Site-directed mutagenesis studies of both QmnD3 and QmnD4 have been conducted to investigate their catalytic mechanisms, with a general base-catalyzed mechanism proposed for QmnD4. researchgate.netnih.gov These enzymes are homologous to Agg4 and Agg5 in agglomerin biosynthesis, respectively, highlighting a conserved enzymatic strategy for installing exomethylene groups in tetronate natural products. researchgate.net
Table 1: Key Enzymes in Quartromicin D3 Biosynthesis and their Functions
| Enzyme Family | Specific Enzyme (Example) | Function |
| Glyceryl-S-ACP Synthase | Homologue of RkE | Transfers glycerol moiety from 1,3-BPG to ACP. researchgate.net |
| Ketoacyl-S-ACP Synthase | Homologue of RkD | Catalyzes condensation of glyceryl-S-ACP with the polyketide chain to form the tetronate ring. researchgate.net |
| Acyltransferase | QmnD3 | Acetylation of the hydroxymethyl tetronate intermediate. researchgate.netnih.gov |
| α/β Hydrolase | QmnD4 | Elimination of acetic acid to form an exomethylene group. researchgate.netnih.gov |
| α/β Hydrolase | AbyA5 (in abyssomicin) | Stereospecific acetate elimination. nih.govncl.ac.uk |
Spirotetronate Cyclase Mechanisms and Stereoselectivity
The formation of the characteristic spirotetronate core in polyketide natural products is often achieved through an enzyme-catalyzed intramolecular [4+2] cycloaddition, also known as a Diels-Alder reaction. acs.orgwikipedia.org In the biosynthesis of quartromicin, this critical cyclization is catalyzed by a putative Diels-Alderase.
The biosynthetic gene cluster for quartromicin contains a gene, qmnH, which is homologous to genes encoding spirotetronate cyclases in other natural product pathways, such as VstJ from the versipelostatin pathway. acs.orgacs.org The protein QmnH is believed to be the enzyme responsible for catalyzing the stereoselective formation of the spirotetronate moieties. acs.org A remarkable feature of QmnH is that it contains two tandem domains that are similar to VstJ. nih.gov This dual-domain architecture is unusual and suggests that each domain may be responsible for catalyzing the stereoselective cyclization of two of the four spirotetronate units required to build the quartromicin macrocycle. nih.govacs.org
The stereoselectivity of the cyclization is crucial, as quartromicins contain both endo and exo spirotetronate subunits. nih.govresearchgate.net It is hypothesized that the enzyme's active site(s) bind the flexible polyketide precursor in a specific conformation, aligning the conjugated diene and the exocyclic olefin of the tetronic acid moiety to facilitate a highly controlled, stereoselective cycloaddition. nih.gov This enzymatic control ensures the correct formation of the distinct spiro-linkages. While the precise mechanism for QmnH is still under investigation, the characterization of homologous enzymes like VstJ and AbyU provides a model where the enzyme stabilizes the transition state of the pericyclic reaction, thereby ensuring both rate acceleration and strict stereochemical outcomes. nih.govwikipedia.org
The precursors for this cycloaddition are themselves generated by a series of enzymatic steps. Key enzymes, QmnD3 and QmnD4, are responsible for creating the exocyclic double bond on the tetronate ring that acts as the dienophile in the subsequent Diels-Alder reaction. researchgate.net QmnD3 catalyzes an acetylation, and QmnD4 subsequently catalyzes an acetic acid elimination to install the reactive double bond. researchgate.net
| Enzyme | Proposed Function in Spirotetronate Formation | Reference |
| QmnD3 | Catalyzes the acetylation of a hydroxymethyl tetronate intermediate. | researchgate.net |
| QmnD4 | Catalyzes the elimination of acetic acid to form an exocyclic double bond on the tetronate ring. | researchgate.net |
| QmnH | Putative Diels-Alderase that catalyzes the stereoselective [4+2] cycloaddition to form the spirotetronate rings. Contains two tandem cyclase-like domains. | nih.govacs.orgacs.org |
Polyketide Synthase (PKS) Assembly Line Mechanisms for Alternative Product Generation
The biosynthesis of this compound features a highly unusual polyketide synthase (PKS) system. nih.govimb.com.cn Typically, a modular PKS assembly line produces a single, defined polyketide chain. acs.org However, the quartromicin PKS assembly line, encoded by the genes qmnA1-3, generates two distinct polyketide chains of different lengths from a single enzymatic complex. imb.com.cnrsc.orgcore.ac.uk
This remarkable feat is achieved through a "module skipping" strategy. nih.govrsc.org The PKS assembly line is composed of multiple modules, each responsible for one cycle of chain elongation and modification. acs.org In the quartromicin pathway, the assembly line can bypass one or more of its modules during polyketide synthesis, resulting in a shorter chain alongside the full-length product. rsc.orgcore.ac.uk The biochemical data confirming this process showed that two different linear polyketide precursor molecules are produced by the QmnA1-3 multienzyme complex. rsc.org The mechanism controlling the ratio of the two products is not yet fully understood. rsc.org These two distinct chains then serve as the building blocks for the final, complex quartromicin structure. imb.com.cn
| PKS Product | Description | Generation Mechanism |
| Polyketide Chain 1 | Full-length polyketide chain. | Utilization of all modules in the QmnA PKS assembly line. |
| Polyketide Chain 2 | Shorter, truncated polyketide chain. | A "module skipping" event during synthesis on the QmnA PKS assembly line. |
Combinatorial Biosynthesis Approaches for Structural Diversification
The unique biosynthetic machinery of quartromicin presents significant opportunities for structural diversification through combinatorial biosynthesis. imb.com.cnnih.gov This synthetic biology approach involves engineering the biosynthetic pathway to produce novel, non-natural analogues of the parent compound. nih.gov
The elucidation of the quartromicin gene cluster and the characterization of its key enzymes are foundational to these efforts. core.ac.uk The modular nature of the PKS assembly line is a prime target for engineering. By inactivating, altering, or swapping specific domains or modules within the QmnA PKS, it is possible to generate new polyketide starter units. For example, altering the modules involved in the "skipping" mechanism could potentially change the ratio of the two polyketide chains or produce new chain lengths. imb.com.cn
Furthermore, tailoring enzymes like the spirotetronate cyclase QmnH and the precursor-forming enzymes QmnD3/D4 are also targets for modification. researchgate.netimb.com.cn Engineering the QmnH cyclase could potentially alter the stereochemical outcome of the Diels-Alder reaction, leading to novel arrangements of endo and exo spirotetronates. acs.org These pathway engineering strategies, based on the detailed understanding of the biosynthetic logic, pave the way for creating libraries of quartromicin derivatives with potentially improved or novel biological activities. imb.com.cn
| Gene/Enzyme Target | Potential Engineering Strategy | Expected Outcome |
| QmnA (PKS) | Module inactivation, domain swapping, altering module skipping. | Generation of novel polyketide backbones. |
| QmnH (Cyclase) | Site-directed mutagenesis, domain swapping. | Altered stereoselectivity of the [4+2] cycloaddition, new spirotetronate configurations. |
| QmnD3/D4 (Tailoring) | Inactivation or modification. | Accumulation of intermediates or altered precursor structures for cyclization. |
Total and Fragment Synthesis Methodologies of Quartromicin D3
Strategies for the Total Synthesis of Quartromicin D3
The overarching strategy for the total synthesis of this compound is designed to manage the molecule's significant structural complexity, which includes numerous contiguous quaternary centers. nih.gov These congested stereocenters pose a major hurdle in the synthesis of the constituent spirotetronate fragments. nih.gov
The construction of the novel 32-membered carbocyclic ring system is the central challenge in the synthesis of this compound. nih.gov The primary strategy proposed involves a late-stage dimerization of advanced intermediates. nih.gov Specifically, the plan involves coupling two identical "half" molecules, each composed of one endo and one exo-spirotetronate subunit. nih.govresearchgate.net
Two main approaches for this dimerization have been explored, based on the assembly of either a "vertical" or a "horizontal" bis-spirotetronate fragment. nih.govacs.org The vertical fragment contains an enone linker connecting the two spirotetronate units, while the horizontal fragment features a dienone linker. nih.gov The ultimate goal is to join two of these vertical or horizontal fragments to form the complete macrocycle. nih.gov However, attempts to achieve the dimerization of an advanced horizontal fragment intermediate have been reported as unsuccessful, highlighting the significant challenge of this final macrocyclization step. umich.edu
A key feature of the this compound structure is its C2 symmetry. nih.govresearchgate.net Synthetic strategies have been designed to capitalize on this symmetry, which allows the complex target to be conceptually simplified. nih.gov Instead of a linear synthesis of the entire 32-membered ring, the C2 symmetry allows for a convergent approach. researchgate.net The molecule can be disconnected into two identical C2-symmetric halves. nih.govresearchgate.net This approach significantly reduces the number of synthetic steps required, as the core strategy focuses on the efficient synthesis of a single advanced intermediate representing half of the molecule, which is then dimerized to furnish the final macrocyclic framework. nih.gov
Macrocyclic Ring System Construction
Stereoselective Synthesis of Spirotetronate Subunits
The quartromicin macrocycle is built from two distinct types of spirotetronate subunits, referred to as the endo (or galacto) and exo (or agalacto) fragments. nih.govacs.org The development of highly stereoselective methods to synthesize these subunits is a critical prerequisite for the total synthesis. acs.orgnih.gov
The synthesis of the endo-spirotetronate subunit, also known as the galacto fragment, proved to be relatively straightforward. nih.gov A highly diastereo- and enantioselective synthesis was developed, starting from a Lewis acid-catalyzed Diels-Alder reaction. acs.org The resulting cycloadduct is then converted through a series of steps into the target endo fragment. acs.org For example, an intermediate α-hydroxy aldehyde (endo-6) serves as a key precursor to the endo-spirotetronate fragments needed for coupling experiments. nih.govacs.org This aldehyde can be elaborated into derivatives such as 2-bromospirotetronates (endo-23) and unsaturated aldehydes (endo-25) for subsequent fragment coupling reactions. nih.gov
The Lewis acid-catalyzed Diels-Alder reaction is the cornerstone of the strategy for the stereocontrolled synthesis of both the endo and exo spirotetronate subunits. researchgate.netnih.gov This reaction involves the cycloaddition of a 1,1,3,4-tetrasubstituted (Z)-1,3-diene with a suitable dienophile. nih.govacs.org The stereochemical outcome of the reaction—that is, whether the endo or exo cycloadduct is favored—is controlled by the choice of dienophile and the Lewis acid catalyst. acs.orgnih.gov
For instance, the MeAlCl₂-promoted Diels-Alder reaction between a specific (Z)-diene and the chiral dienophile N-acryloyl sultam provided the exo-cycloadduct with a 7:1 diastereoselectivity, paving the way for the enantioselective synthesis of the exo-spirotetronate. acs.org An even more selective reaction was developed using a conformationally constrained chiral dienophile, which, in the presence of MeAlCl₂, undergoes a highly exo-selective Diels-Alder reaction, providing a direct and efficient route to the key exo-aldehyde precursor. nih.gov These reactions represent the first examples of highly enantioselective Diels-Alder reactions involving an acyclic (Z)-1,3-diene. nih.govumich.edu
The table below summarizes key findings from Diels-Alder experiments targeting the exo cycloadduct, which is a precursor to the exo-spirotetronate fragment.
| Diene | Dienophile | Lewis Acid | Temperature (°C) | Product Selectivity (exo:endo) | Reference |
| (Z)-trisubstituted diene 1 | Dienophile 12a | MeAlCl₂ (0.3 equiv) | -78 | 19:1 | nih.gov |
| (Z)-trisubstituted diene 1 | Dienophile 12a | Thermal (no acid) | 23 | 4:1 | nih.gov |
| Diene 3 | N-acryloyl sultam 16 | MeAlCl₂ | - | 7:1 | acs.org |
Synthesis of Exo-Spirotetronate Fragments
Key Synthetic Intermediates and Precursors (e.g., α-hydroxy aldehyde exo-8b)
The synthesis of this compound relies on the preparation of crucial building blocks, with the α-hydroxy aldehyde exo-8b emerging as a particularly important precursor for the exo-spirotetronate fragments. academie-sciences.fracs.orgresearchgate.net The development of an efficient and stereoselective synthesis of exo-8b has been a focal point of research efforts. academie-sciences.fr
The conversion of aldehyde 5 to an enol silyl (B83357) ether, followed by Saegusa oxidation, yields the corresponding enal. academie-sciences.fr Subsequent reduction with diisobutylaluminium hydride (DIBAL-H) produces the allylic alcohol 9 . academie-sciences.fr The elaboration of exo-8b into the desired exo-spirotetronates 19 and 21 involves an oxidation step using potassium hydroxide (B78521) and iodine in methanol, followed by the cleavage of a primary TBS ether. academie-sciences.fr The resulting diol, exo-16 , is then acylated, and a selective cleavage of the primary acetate (B1210297) with DIBAL-H affords the α-acetoxy ester 17 . academie-sciences.fr This intermediate is then further elaborated to the target exo-spirotetronate. academie-sciences.fr
The strategic importance of intermediates like exo-8b lies in their role as precursors to the monomeric spirotetronate units that are ultimately dimerized to construct the larger macrocyclic framework of this compound. academie-sciences.fr The development of highly diastereoselective and enantioselective routes to both the endo- and exo-spirotetronate subunits is crucial for the successful total synthesis. acs.orgcolab.ws
Table 1: Key Intermediates in the Synthesis of this compound Fragments
| Compound Number | Compound Name/Description | Role in Synthesis |
| 3 | Vertical bis-spirotetronate unit | A major fragment of Quartromicin A3 and D3. academie-sciences.fracs.orgresearchgate.net |
| 4 | Horizontal bis-spirotetronate unit | A major fragment of Quartromicin A3 and D3. academie-sciences.fracs.orgresearchgate.net |
| 5 | Aldehyde | A precursor in the synthesis of exo-α-hydroxy aldehyde 8b. academie-sciences.fr |
| exo-8b | α-hydroxy aldehyde | A key precursor to the exo-spirotetronate fragments 19 and 21 . academie-sciences.fracs.orgresearchgate.net |
| 9 | Allylic alcohol | An intermediate in the synthesis of exo-8b. academie-sciences.fr |
| 12 | Diene | A common starting material for different synthetic routes to exo-8b. academie-sciences.fr |
| 13 | Dienophile | A reactant in the Diels-Alder reaction to form key cyclohexene (B86901) intermediates. academie-sciences.fr |
| exo-16 | Diol | An intermediate in the elaboration of exo-8b to the exo-spirotetronates. academie-sciences.fr |
| 17 | α-acetoxy ester | An intermediate derived from exo-16. academie-sciences.fr |
| 19 | exo-spirotetronate | A monomeric unit for the synthesis of the vertical bis-spirotetronate 3 . academie-sciences.fracs.orgresearchgate.net |
| 21 | exo-spirotetronate | A monomeric unit for the synthesis of the horizontal bis-spirotetronate 4 . academie-sciences.fracs.orgresearchgate.net |
Challenges in Synthesizing Complex Quaternary Centers
A formidable obstacle in the synthesis of this compound is the construction of its numerous and sterically congested quaternary stereocenters. academie-sciences.frcolab.ws The quartromicin structure contains contiguous quaternary centers within each of its four spirotetronate fragments. academie-sciences.fr Specifically, these are located at C4/C12 and C4'/C12' in the exo fragments and C22/C30 and C22'/C30' in the endo fragments. academie-sciences.fr
The high steric hindrance at these positions significantly complicates the synthesis of both the endo- and exo-spirotetronate fragments. academie-sciences.fr This challenge is more pronounced in the synthesis of quartromicins compared to other spirotetronate natural products like chlorothricolide, kijanolide, and tetronolide. academie-sciences.fr The creation of these all-carbon quaternary centers is a well-recognized challenge in modern organic synthesis due to the inherent steric issues associated with forming the necessary C(sp³)–C(sp³) bonds. rsc.org
The difficulty in establishing these adjacent quaternary centers in nonracemic intermediates has been a persistent problem that synthetic strategies have aimed to overcome. colab.ws The development of methodologies that allow for the controlled and stereoselective formation of these centers is critical for the successful total synthesis of this compound and its analogues. colab.ws
Development of Novel Synthetic Methods for Analogues and Derivatives
The development of novel synthetic methods for this compound analogues and derivatives is driven by the need to explore structure-activity relationships and to access compounds with potentially improved biological profiles. While literature specifically detailing the synthesis of a wide array of this compound analogues is not extensive, the synthetic strategies developed for the natural product itself, and for the broader class of spirotetronate natural products, provide a clear roadmap for the generation of derivatives.
Key strategies that can be adapted for the synthesis of analogues include:
Diels-Alder Reactions: The use of Lewis acid-catalyzed Diels-Alder reactions has been central to the synthesis of the spirotetronate core of quartromicins. acs.orgcolab.ws By employing modified dienes or dienophiles, it is possible to introduce structural variations in the resulting cycloadducts, leading to analogues with different substitution patterns on the cyclohexene ring of the spirotetronate.
Intramolecular Diels-Alder (IMDA) Reactions: The IMDA reaction has been explored as a strategy to access diverse diastereomers of spirotetronates relevant to the quartromicins. academie-sciences.fr This approach offers a powerful tool for creating the complex polycyclic core of spirotetronates and can be used to generate a library of analogues.
Dieckmann Condensation: This reaction is a classic method for forming the tetronate ring and has been employed in the synthesis of related spirotetronate natural products. mdpi.com Variation of the ester precursors in the Dieckmann condensation can lead to analogues with different substituents on the tetronate moiety.
Ring-Closing Metathesis (RCM): RCM is a versatile tool for the formation of macrocycles and has been used in the synthesis of other complex natural products. academie-sciences.fr In the context of this compound, RCM could be employed in the dimerization of the spirotetronate monomers to form the 32-membered carbocyclic ring, allowing for the synthesis of macrocyclic analogues.
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Stille, and Sonogashira reactions, can be utilized to append various functional groups to the core structure of this compound or its precursors. nih.govacs.org This would allow for the synthesis of analogues with modified peripheral functionality.
The synthesis of the agalacto-spirolactone B subunit of quartromicins has been achieved using a Claisen-Ireland/RCM of enyne approach, highlighting the utility of modern synthetic methods in accessing key structural motifs. mdpi.com Furthermore, the strategies employed for the synthesis of analogues of other complex natural products, such as Vitamin D3, which involve the use of various coupling reactions and skeletal reorganizations, can provide inspiration for the development of novel methods for this compound derivatives. nih.govresearchmap.jp By combining these established and emerging synthetic methodologies, the generation of a diverse range of this compound analogues for further biological evaluation is an achievable goal.
Molecular and Cellular Mechanism of Action Studies
Identification of Biological Targets and Pathways
The biosynthesis of quartromicins, including Quartromicin D3, offers initial clues into its potential biological targets and the pathways it may influence. The quartromicin biosynthetic gene cluster, designated as qmn, has been identified, revealing a sophisticated enzymatic machinery responsible for its assembly. nih.gov The core structure of this compound is assembled by a modular polyketide synthase (PKS) system, specifically the QmnA1-3 multienzyme complex. researchgate.net This complex is responsible for synthesizing two distinct linear polyketide precursor molecules through a process that involves mechanistic module skipping. nih.govresearchgate.net
A key feature of quartromicin biosynthesis is the formation of the tetronic acid moiety. This process utilizes 1,3-bisphosphoglycerate as a precursor and involves a conserved set of enzymes, QmnD1-5, encoded by the "glycerate utilization operon". researchgate.net The final macrocyclic structure of quartromicin is proposed to be formed through multiple intermolecular Diels-Alder reactions, a complex series of cyclizations that link the precursor units in a head-to-tail fashion. researchgate.net
While the biosynthetic pathway provides a detailed map of how this compound is constructed, the specific biological targets of the final molecule are still under investigation. However, one study has suggested that quartromicin targets the viral reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV. ukri.org This suggests that the intricate three-dimensional structure of this compound may allow it to bind to and inhibit the function of this key viral enzyme. Further research is needed to definitively identify and characterize the full range of biological targets for this compound.
Modulation of Cellular Processes by this compound
The interaction of this compound with its biological targets can be expected to modulate various cellular processes, particularly those involved in viral replication. Given its proposed activity against reverse transcriptase, this compound likely interferes with the early stages of the retroviral life cycle, preventing the conversion of the viral RNA genome into DNA. This would effectively halt the integration of the viral genome into the host cell's DNA, thereby blocking the production of new virus particles.
The complex structure of this compound, featuring four spirotetronate units, suggests the possibility of multiple interaction points with its target, potentially leading to a potent inhibitory effect. rsc.orgacademie-sciences.fr The macrocyclic nature of the molecule could also influence its ability to traverse cellular membranes and accumulate within specific compartments where viral replication occurs. However, detailed studies on how this compound specifically alters cellular signaling pathways, gene expression, or other cellular functions are currently limited.
Specific Molecular Interactions and Binding Events
The precise molecular interactions and binding events between this compound and its putative targets are not yet fully elucidated. The proposed inhibition of reverse transcriptase would involve specific, non-covalent interactions between the complex three-dimensional structure of this compound and the active site or allosteric sites of the enzyme. These interactions would likely involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to a stable drug-enzyme complex that prevents the enzyme from carrying out its function.
Mechanistic Investigations of Antiviral Activity (e.g., against HSV-1, influenza, HIV)
This compound is a component of the quartromicin complex, and each component has demonstrated antiviral activity against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1), influenza A virus, and Human Immunodeficiency Virus (HIV). patsnap.com
HIV: The most specific mechanistic insight available points towards the inhibition of viral reverse transcriptase. ukri.org This mechanism is a well-established strategy for anti-HIV drugs, as this enzyme is essential for the virus to establish a productive infection. By targeting reverse transcriptase, this compound would be classified as a reverse transcriptase inhibitor (RTI).
HSV-1 and Influenza: The mechanisms by which this compound exerts its antiviral effects against HSV-1 and influenza are less clear. Spirotetronate compounds, in general, are known to exhibit a broad range of biological activities, and it is possible that this compound inhibits different viral or host cell targets in the context of these viruses. acs.org For enveloped viruses like HSV-1 and influenza, potential antiviral mechanisms could include interference with viral entry (attachment, fusion), inhibition of viral enzymes essential for replication (e.g., DNA polymerase for HSV-1, RNA polymerase for influenza), or disruption of viral assembly and egress. nih.govmdpi.com However, specific studies demonstrating these mechanisms for this compound are currently lacking.
Comparative Mechanistic Analysis with Related Spirotetronates
The spirotetronate family of natural products is diverse, with members exhibiting a range of biological activities, including antibacterial, antifungal, and antitumor effects, in addition to antiviral properties. nih.govnih.gov A comparative analysis of this compound with other spirotetronates can provide insights into its unique mechanistic features.
Structurally, this compound is distinguished by its large 32-membered macrocycle containing four spirotetronate subunits. rsc.orgacademie-sciences.fr This is in contrast to smaller spirotetronates like the abyssomicins, which contain a single spirotetronate moiety. nih.gov The complexity and size of this compound suggest a potentially different or more intricate mode of action compared to its smaller relatives.
The biosynthesis of quartromicins also shows unique features, such as the use of a single PKS assembly line to produce two different polyketide chains. nih.gov This biosynthetic strategy contributes to the structural complexity of the final molecule. In contrast, the biosynthesis of other spirotetronates like chlorothricin and kijanimicin also involves PKS pathways but results in different macrocyclic structures and glycosylation patterns. core.ac.uknih.gov
Mechanistically, other spirotetronates have been shown to target different cellular components. For instance, abyssomicin C is an inhibitor of p-aminobenzoic acid (pABA) biosynthesis, a pathway essential for bacterial folate synthesis. researchgate.net Tetrocarcin A has been shown to interfere with anti-apoptotic pathways in cancer cells. researchgate.net The proposed targeting of reverse transcriptase by quartromicin sets it apart from these examples and highlights the diverse functional landscape of the spirotetronate family. The unique structural features of this compound, a result of its distinct biosynthetic pathway, likely underpin its specific antiviral mechanism.
In Vitro Biological Activities
Cell-Based Assays (e.g., cytotoxicity in mammalian cells)
Limited specific data is available regarding the cytotoxicity of this compound in mammalian cells. However, studies on a mixture of quartromicins A3 and D3 have indicated cytotoxic activity against a panel of eleven human cancer cell lines, with reported IC50 values in the range of 2.9 to 6.8 mM. semanticscholar.org The high micromolar to millimolar concentrations suggest moderate to low cytotoxic potency. Further research is needed to determine the specific cytotoxicity of purified this compound against a broader range of mammalian cell lines and to understand its selectivity for cancerous versus non-cancerous cells.
Enzymatic Inhibition Studies
There is currently no publicly available research detailing specific enzymatic inhibition studies for this compound. While the broader class of spirotetronate antibiotics is known to interfere with various cellular processes, the direct enzymatic targets of this compound have not been elucidated in published literature. One study focused on the characterization of the enzymes QmnD3 and QmnD4, which are involved in the biosynthesis of quartromicins, but this does not describe the inhibitory activity of the final compound itself. researchgate.net Another study on amexanthomycins mentioned topoisomerase IIα inhibitory activities and listed the quartromicin complex as having antiviral activity, but did not establish a direct link between this compound and inhibition of this enzyme. researchgate.net
Antimicrobial Spectrum (e.g., against Gram-positive bacteria)
The quartromicin complex, as a whole, has been noted for its activity against Gram-positive bacteria. semanticscholar.org Spirotetronates, the chemical class to which this compound belongs, are generally recognized for their potent antimicrobial properties, particularly against bacteria such as Staphylococcus aureus. semanticscholar.org However, specific data detailing the antimicrobial spectrum of isolated this compound, such as Minimum Inhibitory Concentration (MIC) values against various Gram-positive and Gram-negative bacteria, are not available in the current body of scientific literature. Therefore, a precise data table on its antimicrobial spectrum cannot be generated at this time.
Antitumor Potential in Cellular Models
The antitumor potential of this compound in cellular models is suggested by the cytotoxic activity observed in studies involving a mixture of quartromicins A3 and D3. semanticscholar.org The reported IC50 values between 2.9 and 6.8 mM against eleven human cancer cell lines indicate a potential, albeit moderate, antitumor effect in vitro. semanticscholar.org Without studies on the purified compound, it is difficult to create a detailed profile of its antitumor potential.
In Vivo Biological Activity in Non-Human Models
Efficacy in Animal Models of Disease (e.g., viral infections, cancer)
Initial research on the quartromicin complex, which includes this compound, demonstrated antiviral activity against several viruses, including herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus (HIV) in vitro. nih.govpatsnap.com However, there is a lack of published studies on the in vivo efficacy of this compound in animal models for these or any other diseases, including cancer. One review noted that while antiviral activities were observed upon the isolation of quartromicins, further in vivo studies were necessary to understand their mechanism of action, and that no in vivo toxicity studies had been conducted. semanticscholar.org As such, no data on the efficacy of this compound in non-human models can be presented.
Preclinical Biological Activity and Efficacy Research
Preclinical Efficacy Studies for Therapeutic Potential
Quartromicin D3 belongs to the quartromicin complex, a group of structurally intricate macrocyclic natural products. nih.govumich.edu Research into the quartromicin complex has revealed notable antiviral activities, specifically against herpes simplex virus type 1, influenza virus type A, and the human immunodeficiency virus (HIV). nih.govumich.eduncl.ac.uk
The therapeutic potential of the quartromicin family, including this compound, is rooted in its bioactive spirotetronate structure. umich.eduresearchgate.net Compounds with this structural feature have demonstrated a range of biological activities. researchgate.net Studies on related spirotetronate compounds have shown antibacterial efficacy, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various Mycobacteria strains. ncl.ac.uk
While specific in vitro efficacy data for this compound is not extensively detailed in the available literature, the activity of the broader quartromicin complex provides insight into its potential. For instance, Quartromicins A1 and D1 have demonstrated activity against the influenza virus in vitro. ncl.ac.uksemanticscholar.org The quartromicins are part of the larger family of tetronate and spirotetronate compounds, which are known for their pharmacological activities. researchgate.net
The general class of spirotetronates, to which this compound belongs, has been a subject of interest for its potential as drug candidates due to observed anticancer and antimicrobial properties. mdpi.com For example, other spirotetronates like abyssomicin C and tetrocarcin A have shown significant promise against antibiotic-resistant S. aureus and tuberculosis. mdpi.com
The table below summarizes the reported biological activities for the broader quartromicin complex and related spirotetronate compounds, highlighting the therapeutic areas where this compound may also hold potential.
Interactive Table: Reported Biological Activity of Quartromicin Complex and Related Compounds
| Compound/Complex | Reported Biological Activity | Target Organism/Disease | Source |
| Quartromicin Complex | Antiviral | Herpes Simplex Virus Type 1 | nih.govumich.edu |
| Quartromicin Complex | Antiviral | Influenza Virus Type A | nih.govncl.ac.uk |
| Quartromicin Complex | Antiviral | Human Immunodeficiency Virus (HIV) | nih.govncl.ac.uk |
| Spirotetronates (general) | Antibacterial | Gram-positive bacteria (e.g., MRSA, Mycobacteria) | ncl.ac.uk |
| Abyssomicin C | Antibacterial | Antibiotic-resistant S. aureus, Tuberculosis | mdpi.com |
| Tetrocarcin A | Antibacterial | Antibiotic-resistant S. aureus, Tuberculosis | mdpi.com |
Structure Activity Relationship Sar and Medicinal Chemistry
Correlating Structural Features with Biological Activity
The four spirotetronate subunits of Quartromicin D3 are embedded within a large, 32-membered macrocyclic ring. nih.govacademie-sciences.fr This macrocycle is not merely a scaffold but plays a crucial role in the molecule's biological activity. The ring constrains the molecule's conformation, presenting the spirotetronate and other functional groups in a specific three-dimensional arrangement. This pre-organization can enhance binding affinity to biological targets. mdpi.com The large and strained nature of macrocycles in other natural products, such as the spirotetronate abyssomicin C, has been shown to be critical for their mechanism of action. academie-sciences.fr The macrocyclic structure of this compound also contributes to its physicochemical properties, which can influence its ability to cross biological membranes and reach its site of action. The unique size and complexity of the quartromicin macrocycle distinguish it from other spirotetronates, which typically have smaller rings. nih.gov
The spirotetronate subunits in this compound are connected in a head-to-tail fashion via enone linker units. nih.gov These linkers are integral to the formation of the macrocycle. Biosynthetically, the macrocycle is proposed to be formed through a series of intermolecular Diels-Alder reactions involving the linker precursors. researchgate.net Functionally, the enone moiety is a Michael acceptor, a reactive group that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This type of interaction is the basis for the irreversible inhibition mechanism of abyssomicin C, which also contains an enone group. nih.govacademie-sciences.fr This suggests that the enone linkers in this compound may not only serve a structural role in maintaining the macrocyclic architecture but could also be directly involved in its mechanism of antiviral activity by covalently modifying viral or host cell targets.
Role of Macrocyclic Ring System in Activity
Design and Synthesis of this compound Derivatives and Analogues
The structural complexity of this compound presents a significant synthetic challenge. nih.gov Efforts in this area have largely focused on strategies to construct the natural product itself, rather than creating a library of analogues for extensive SAR studies. acs.orgnih.gov The synthesis of fragments of this compound, such as the vertical and horizontal bis-spirotetronate units, has been a major focus of research, particularly by the Roush laboratory. nih.govnih.govresearchgate.net These synthetic endeavors provide the foundation for the future creation of derivatives.
Rational drug design involves creating new medications based on a known biological target. nih.gov For this compound, this approach would involve identifying the specific viral or cellular protein it interacts with to exert its antiviral effects. Once the target is known, analogues could be designed to improve potency, selectivity, and pharmacokinetic properties. For example, modifications could be made to the spirotetronate subunits or the linker units to enhance binding to the target. researchgate.net While the total synthesis of this compound has not yet been completed, the successful synthesis of its constituent fragments provides a pathway for creating simplified analogues or chimeric molecules for biological evaluation. acs.orgnih.gov The synthesis of such fragments allows for testing which parts of the molecule are essential for activity, a key principle in fragment-based drug discovery. chemrxiv.org
Computational chemistry and molecular modeling are powerful tools for investigating structure-activity relationships. mdpi.com Techniques like Density Functional Theory (DFT) and molecular dynamics simulations can provide insights into the three-dimensional structure of this compound and its potential interactions with biological macromolecules. nih.govscm.com For instance, molecular docking studies could be used to predict how this compound binds to the active site of a viral enzyme. Quantitative Structure-Activity Relationship (QSAR) models could then relate the structural features of designed analogues to their predicted biological activity. mdpi.com
Although specific computational studies focused exclusively on this compound are not extensively documented in the literature, the available synthetic work on its fragments provides the necessary structural information to initiate such investigations. nih.govacs.org Modeling the conformational behavior of the large macrocycle and the orientation of the four spirotetronate subunits would be a critical first step. Such studies could help prioritize which derivatives to synthesize, making the exploration of this compound's medicinal chemistry potential more efficient.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. ljmu.ac.ukdovepress.com For this compound, while it is a compound of significant interest due to its complex structure and antiviral properties, specific QSAR models are not yet available in published literature. The development of such a model would be a critical step in understanding the precise structural features that govern its bioactivity and in designing more potent analogs.
A hypothetical QSAR study on this compound and its analogs would involve a systematic process. The typical workflow for developing a QSAR model that could be applied to this compound is outlined below.
QSAR Workflow for this compound Analogs:
| Step | Description |
| 1. Data Set Compilation | A series of this compound analogs would need to be synthesized, and their biological activity (e.g., antiviral IC50 values) against a specific target, such as herpes simplex virus or influenza virus, would be experimentally determined. |
| 2. Molecular Descriptor Calculation | For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties. |
| 3. Feature Selection | From the large pool of calculated descriptors, statistical methods would be employed to select a subset of descriptors that are most relevant to the biological activity. This step is crucial to avoid overfitting the model and to ensure its predictive power. |
| 4. Model Development | A mathematical model would be constructed to correlate the selected descriptors with the observed biological activity. Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. scispace.com |
| 5. Model Validation | The developed QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation (using a set of compounds not used in model training) techniques to assess its statistical significance, robustness, and predictive ability. |
The resulting QSAR model would be represented by a mathematical equation that could be used to predict the biological activity of new, untested this compound analogs, thereby guiding synthetic efforts toward more promising candidates.
Optimization Strategies for Enhanced Potency and Selectivity
The optimization of a complex natural product like this compound to enhance its potency and selectivity is a challenging endeavor in medicinal chemistry. While specific optimization studies focused solely on this compound are limited, strategies applied to the broader class of spirotetronate antibiotics provide a roadmap for potential modifications. These strategies primarily involve targeted chemical modifications to the core structure and peripheral functional groups.
Key Optimization Strategies for Spirotetronates:
Modification of Glycosylation Patterns: The carbohydrate moieties attached to the spirotetronate core are often crucial for biological activity. For the related antibiotic tetrocarcin A, studies have shown that the number of sugar units is directly proportional to its antimicrobial activity. nih.gov This suggests that a key strategy for optimizing this compound would be the synthesis of analogs with varied glycosylation patterns. This could involve the addition or removal of sugar units, or the introduction of different types of sugars to explore their impact on target binding and cellular uptake.
Alteration of the Aglycone Core: The spirotetronate aglycone itself is a prime target for modification. Synthetic strategies have been developed to construct the core spirotetronate and decalin moieties of related compounds, which could be adapted for this compound. researchgate.net Modifications could include altering the stereochemistry at various chiral centers, introducing new functional groups, or modifying the macrocyclic ring size to improve binding affinity and selectivity for the viral target.
Targeted Chemical Modifications: Specific functional groups on the this compound molecule can be chemically altered to fine-tune its properties. For instance, chemical modifications such as sulfation, acetylation, or carboxymethylation have been shown to enhance the bioactivities of other natural polysaccharides. nih.gov Applying such modifications to the hydroxyl groups or other reactive sites on this compound could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties.
Research on related spirotetronate compounds has provided valuable structure-activity relationship (SAR) insights that can guide these optimization efforts. For example, studies on phocoenamicins and maklamicins, which share structural similarities with quartromicins, have revealed that specific structural variations can lead to significant differences in antibacterial activity. researchgate.net
Table of Antibacterial Activity for Related Spirotetronates:
| Compound | Activity against S. aureus (MRSA) | Activity against M. tuberculosis H37Ra |
| Maklamicin B | High | High |
| Maklamicin | High | High |
| Phocoenamicin | Moderate | Moderate |
| Phocoenamicin B | Moderate | Moderate |
This table is based on qualitative descriptions from antibacterial assays of related spirotetronate compounds and illustrates how structural differences within the same class can impact biological activity. researchgate.net
The most successful optimization strategies often involve a combination of these approaches, guided by an iterative cycle of chemical synthesis, biological testing, and computational modeling to systematically explore the structure-activity landscape and identify analogs with superior therapeutic potential.
Preclinical Pharmacokinetics and Pharmacodynamics Non Human
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
There is no specific information available in the public domain regarding the ADME properties of Quartromicin D3 in any preclinical animal model.
Oral Bioavailability Assessment in Preclinical Models
Data on the oral bioavailability of this compound in preclinical models are not available.
Systemic Exposure and Half-Life Determination
Specific details regarding the systemic exposure (such as Cmax and AUC) and the biological half-life of this compound following administration in animal models have not been published.
Tissue Distribution Analysis in Animal Models
There are no published studies detailing the distribution of this compound into various tissues and organs in animal models.
Metabolic Fate and Metabolite Characterization in Non-Human Systems
Information on the metabolic pathways of this compound, including the identification and characterization of its metabolites in any non-human system, is not publicly available.
Excretion Pathways
The routes and extent of excretion of this compound from the body in animal models have not been described in the available literature.
Pharmacodynamic Markers and Their Relationship to Exposure
No studies have been identified that define specific pharmacodynamic markers for this compound or explore the relationship between its systemic exposure and its antiviral effects in vivo.
Translational Pharmacokinetic/Pharmacodynamic Modeling from Preclinical Data
Information not available.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS/MS)
Chromatography is a cornerstone for the isolation and purification of Quartromicin D3 and its synthetic precursors from complex mixtures. rssl.com In research contexts, preparative chromatography is employed to isolate sufficient quantities of a compound for further analysis, such as structural identification. rssl.com Techniques like flash column chromatography using silica (B1680970) gel are frequently cited in the synthetic routes toward quartromicin fragments. nih.gov The choice of solvent systems, such as ethyl acetate (B1210297)/hexane gradients, is critical for achieving separation of the desired compounds from reaction byproducts and starting materials. nih.gov
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard, offering high selectivity and sensitivity. escholarship.orgnih.gov While specific quantitative HPLC-MS/MS methods for this compound are not extensively published, the principles are well-established from work on other complex molecules like Vitamin D3 and its metabolites. escholarship.orgnih.gov An HPLC method separates the analyte from other components in a sample matrix before it enters the mass spectrometer, which provides detection and quantification. shimadzu.com The development of such a method for this compound would involve optimizing the stationary phase (e.g., C18 column), mobile phase composition, and gradient to ensure effective separation from related spirotetronates or impurities. scielo.brnih.gov
The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, which provides an additional layer of specificity. ojp.gov This is particularly crucial for accurately quantifying an analyte in a complex biological matrix. escholarship.org
Table 1: Example of Preparative Chromatographic Conditions for this compound Precursors
This table summarizes typical conditions used in the purification of synthetic intermediates of this compound as described in research literature.
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Flash Column Chromatography / Preparative Thin-Layer Chromatography (TLC) | nih.gov |
| Stationary Phase | Silica Gel (SiO₂) | nih.gov |
| Mobile Phase | Gradients of Ethyl Acetate (EtOAc) in Hexane (e.g., 10% to 80% EtOAc) | nih.gov |
| Application | Purification of key synthetic intermediates such as α-hydroxy aldehydes and bromotetronates en route to this compound fragments. | nih.gov |
Spectroscopic Methods for Structural Assignment and Confirmation in Research Contexts
The definitive structural elucidation of this compound and its complex stereochemistry has been accomplished through a combination of spectroscopic methods. researchgate.netnih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in this process. nih.gov
¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. rsc.org In the synthesis of quartromicin fragments, ¹H NMR is used to confirm the structure of intermediates at each step. nih.gov
¹³C NMR (Carbon NMR) reveals the types of carbon atoms present (e.g., carbonyl, olefinic, aliphatic), which is essential for mapping the carbon skeleton. rsc.orgsemanticscholar.org
2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish correlations between protons and carbons, allowing researchers to piece together the intricate spirotetronate and macrocyclic structures. semanticscholar.orghmdb.ca
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound with high accuracy (High-Resolution Mass Spectrometry, HRMS). researchgate.net Furthermore, the fragmentation patterns observed in MS/MS experiments provide valuable clues about the structure of different parts of the molecule. ojp.govacdlabs.com For instance, high-resolution electrospray ionization mass spectrometry (HRESIMS) has been used to determine the molecular formula of related spirotetronate antibiotics.
Other spectroscopic methods like Fourier-Transform Infrared (FTIR) and Ultraviolet (UV) spectroscopy provide information on the functional groups present (e.g., carbonyls, hydroxyls, double bonds) and conjugated systems within the molecule, respectively. researchgate.netmdpi.com
Table 2: Key Spectroscopic Data Used in the Characterization of Quartromicin Precursors
| Spectroscopic Method | Type of Information Obtained | Relevance to this compound Structure | Source(s) |
|---|---|---|---|
| ¹H NMR | Chemical shift, coupling constants, and integration of proton signals. | Confirms the presence of specific protons (e.g., olefinic, aldehydic) and their relative positions. | nih.govnih.gov |
| ¹³C NMR | Chemical shift of carbon signals. | Identifies the carbon skeleton, including key functional groups like carbonyls and spiro-centers. | nih.govsemanticscholar.org |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei (H-H, C-H). | Establishes the connectivity of atoms to build the molecular framework. | semanticscholar.org |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge (m/z) ratio. | Determines the exact molecular formula. For example, a precursor was confirmed by finding m/z 617.3456, corresponding to C₃₅H₅₄O₄Si₂Na [M+Na]⁺. | nih.gov |
Method Development and Validation for Research Applications
The development of a reliable analytical method is a prerequisite for the quantitative analysis of any compound in a research or quality control setting. diva-portal.org This process involves creating a procedure that is robust and suitable for its intended purpose, followed by a validation process to provide documented evidence of its reliability. wjarr.com For a complex molecule like this compound, this would typically involve developing an HPLC or HPLC-MS/MS method. nih.govmdpi.com
Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. synergbiopharma.comslideshare.netfda.gov The validation process assesses several key performance characteristics to ensure the method is accurate, precise, and specific for the analyte of interest. wjarr.comgmpinsiders.com
The core parameters evaluated during method validation include:
Specificity/Selectivity : The ability of the method to measure the analyte accurately and specifically in the presence of other components, such as impurities or matrix components. fda.gov
Linearity : Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. fda.gov
Range : The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision. gmpinsiders.com
Accuracy : The closeness of the test results obtained by the method to the true value. fda.gov
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. slideshare.net
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal use. fda.gov
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov
To validate a quantitative method for this compound, each of these parameters would be systematically investigated.
Linearity is typically evaluated by analyzing a series of standards at different concentrations (a minimum of five is recommended) and performing a linear regression analysis on the concentration versus instrument response data. gmpinsiders.com The correlation coefficient (R²) is expected to be very close to 1.0. researchgate.net
Accuracy is often assessed by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. fda.gov
Precision is determined by calculating the relative standard deviation (%RSD) of a series of measurements. Repeatability (intra-assay precision) involves multiple measurements on the same day, while intermediate precision involves variations such as different days, analysts, or equipment. slideshare.net
Robustness is tested by making small, intentional changes to method parameters (like mobile phase flow rate or column temperature) and observing the effect on the results. scielo.br
Table 3: Illustrative Method Validation Parameters and Acceptance Criteria
This table presents a representative example of validation parameters and typical acceptance criteria for a hypothetical quantitative HPLC method for this compound, based on ICH guidelines.
| Validation Parameter | Test Procedure | Typical Acceptance Criteria | Source(s) |
|---|---|---|---|
| Linearity | Analyze 5-6 standard concentrations across the expected range. | Correlation Coefficient (R²) ≥ 0.995 | gmpinsiders.com |
| Accuracy | Analyze samples spiked at 3 concentration levels (e.g., 80%, 100%, 120%); 3 replicates each. | Mean % Recovery between 98.0% and 102.0%. | fda.govresearchgate.net |
| Precision (Repeatability) | Analyze 6 replicates of a standard at 100% concentration. | Relative Standard Deviation (%RSD) ≤ 2.0%. | slideshare.net |
| Precision (Intermediate) | Repeat precision test with a different analyst on a different day or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%. | slideshare.net |
| Robustness | Vary parameters like flow rate (±10%) and mobile phase composition (±2%). | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). | scielo.brfda.gov |
The LOD and LOQ establish the lower limits of a method's performance and are critical for analyzing low levels of a substance, such as impurities or metabolites. fda.gov According to ICH guidelines, several methods can be used for their determination, with the most common being based on the standard deviation of the response and the slope of the calibration curve. sepscience.com
The formulas used are:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements. und.edu
S = the slope of the calibration curve. und.edu
To determine these values experimentally, a series of low-concentration samples near the expected limit are analyzed. researchgate.net The calculated LOD and LOQ should then be experimentally confirmed by analyzing samples at these concentrations to ensure they meet the definitions of detection and reliable quantification. sepscience.com
Table 4: Determination of LOD and LOQ
| Parameter | Definition | Calculation Method (ICH Q2(R1)) | Example | Source(s) |
|---|---|---|---|---|
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from the background noise. | LOD = 3.3 * (σ / S) | A method with a slope (S) of 50,000 and a response standard deviation (σ) of 1,000 would have an LOD of 3.3 * (1000 / 50000) = 0.066 µg/mL. | sepscience.comund.eduyoutube.com |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be measured with an acceptable level of accuracy and precision. | LOQ = 10 * (σ / S) | Using the same example, the LOQ would be 10 * (1000 / 50000) = 0.2 µg/mL. | sepscience.comund.eduyoutube.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl acetate |
| Hexane |
| Vitamin D3 |
| Methanol |
| Acetonitrile |
| n-hexane |
| 2-propanol |
| Myricitrin |
| Sildenafil |
| Vardenafil |
| Tadalafil |
| Dapoxetine |
| Yohimbine |
| Sibutramine |
| 9ɑ-hydroxyprogesterone |
| Zinc dithiocarbamate |
| 2,6-di-tert-butyl-para-cresol (BHT) |
| Octylated diphenylamine |
| Sulfur |
| Pentylphenol |
| Tetrakis(methylene(3,5-di-tert-butyl-4-hydroxyhydro cinnamate))methane |
| Polyoxyethylated Castor oil |
| Ethanol |
| Decatromicin A |
| Decatromicin B |
| BE-45722B |
| BE-45722C |
| BE-45722D |
| Pyrrolosporin A |
| Lobophorin H |
| Lobophorin I |
| O-β-kijanosyl-(1→17)-kijanolide |
| Lobophorin B |
| Lobophorin F |
| Phocoenamicin |
Future Research Directions and Unaddressed Challenges
Exploration of New Biosynthetic Pathways and Enzymes
The biosynthesis of Quartromicin D3 is a complex process orchestrated by a Type I polyketide synthase (PKS) assembly line. sciepublish.comoup.com A key feature of its formation is the enzyme-catalyzed intramolecular Diels-Alder [4+2] cycloaddition, which constructs the characteristic spirotetronate core. nih.govmdpi.com Future research must delve deeper into this intricate biosynthetic machinery.
A primary challenge is the comprehensive characterization of all enzymes involved in the pathway. While enzymes like QmnD3 and QmnD4, responsible for double bond formation precedent to cyclization, have been identified, the specific Diels-Alderase enzyme (a [4+2]-cyclase) that catalyzes the key ring-forming step remains elusive. researchgate.net Identifying and characterizing this enzyme is paramount. Such studies would not only illuminate the mechanistic details of stereochemical control in the cycloaddition but also provide powerful tools for biosynthetic engineering. mdpi.com
Furthermore, genome mining of the producing organism, Amycolatopsis sp., and related actinomycetes could uncover novel or variant biosynthetic gene clusters (BGCs). jmicrobiol.or.kr This exploration might reveal alternative pathways, new tailoring enzymes that modify the quartromicin scaffold, or entirely new spirotetronate structures. nih.govresearchgate.net Activating these "silent" or cryptic BGCs through genetic engineering techniques, such as promoter engineering, could significantly expand the known chemical space of quartromicin-like molecules. frontiersin.org
Development of More Efficient and Scalable Synthetic Routes
The structural complexity of this compound, featuring a 32-membered macrocycle composed of four spirotetronate subunits, presents a formidable challenge for chemical synthesis. semanticscholar.org While significant progress has been made in synthesizing the individual endo- and exo-spirotetronate building blocks, a complete, efficient, and scalable total synthesis of the entire macrocycle has yet to be achieved. researchgate.netmdpi.comacademie-sciences.fr
Future synthetic strategies must address several key bottlenecks. The development of more step-efficient methods for constructing the sterically congested exo-spirotetronate fragments is a critical need. academie-sciences.fr Moreover, the macrocyclization step itself—linking the four subunits to form the large ring—is a significant hurdle where competing intermolecular reactions can drastically reduce yields. nih.gov Innovative strategies like cyclization/ring expansion (CRE) cascades or template-assisted cyclizations could offer solutions to this classic problem in macrocycle synthesis. whiterose.ac.uk
The ultimate goal is to develop a synthetic route that is not only successful in an academic setting but also scalable to produce gram quantities or more. nih.govthieme.de Such a route is an absolute prerequisite for extensive preclinical studies, structure-activity relationship (SAR) investigations, and potential clinical development. mdpi.com
Identification of Novel Biological Activities Beyond Current Scope
The currently known biological activities of this compound are centered on its antiviral and anti-inflammatory potential. nih.govsemanticscholar.org However, the broader spirotetronate class of compounds exhibits a wide range of bioactivities, including potent antibacterial and anticancer effects. researchgate.netmdpi.com This suggests that the full therapeutic potential of this compound may be underexplored.
Future research should systematically screen this compound and its synthetic analogues against a diverse panel of biological targets. This includes:
Antibacterial Activity: Testing against a panel of clinically relevant bacteria, especially multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA), is a high priority. mdpi.comresearchgate.net
Anticancer Activity: Evaluation against various cancer cell lines could uncover novel cytostatic or cytotoxic effects. Other spirotetronates have shown promise in this area, warranting a thorough investigation for this compound. nih.govmdpi.com
Other Viral Targets: While active against HSV-1, influenza, and HIV, its efficacy against other viruses should be explored.
Discovering new activities would not only open up new therapeutic avenues but also provide deeper insights into the molecular mechanisms by which this compound interacts with biological systems.
Advanced Mechanistic Studies at Atomic and Subcellular Levels
A detailed understanding of how this compound functions at a molecular and cellular level is crucial for its development. The current knowledge is limited, and several key questions remain unanswered.
At the atomic level, the precise mechanism of inhibition for its known targets needs to be elucidated. For its anti-inflammatory activity, it is proposed to inhibit phospholipase A2 (PLA2). semanticscholar.org Future studies should employ techniques like X-ray crystallography or cryo-electron microscopy to determine the structure of this compound bound to PLA2. This would reveal the specific binding interactions and provide a rational basis for designing more potent and selective inhibitors. escholarship.orgpatsnap.comnih.gov Similarly, for its antiviral activity, identifying the precise viral protein(s) it targets and its mechanism of inhibition is a critical next step. researchgate.netnih.gov
Strategies for Overcoming Potential Resistance Mechanisms
For any compound with antimicrobial or antiviral properties, the potential for resistance development is a major concern. wikipedia.org Although no specific resistance mechanisms to this compound have been reported, it is a critical area for proactive research.
Future investigations should aim to identify potential resistance pathways in relevant bacteria and viruses. Common mechanisms of resistance include:
Target Modification: Mutations in the drug's target protein (e.g., PLA2 or a viral enzyme) that prevent the drug from binding effectively. wikipedia.orgreactgroup.org
Drug Inactivation: The evolution of enzymes that chemically modify and inactivate this compound. reactgroup.orgmdpi.com
Efflux Pumps: The upregulation of cellular pumps that actively remove the drug from the cell before it can reach its target. reactgroup.orgmdpi.com
By identifying susceptible strains and selecting for resistance in the laboratory, the genetic basis of resistance can be determined. This knowledge is invaluable for designing second-generation analogues that can evade these resistance mechanisms, ensuring long-term therapeutic viability. nih.gov
Application of Artificial Intelligence and Machine Learning in Drug Design for this compound Analogues
The complexity of this compound makes traditional medicinal chemistry approaches to analogue synthesis both time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) offer powerful new tools to accelerate the drug design process. sciepublish.comnih.gov
Future research can leverage AI/ML in several key areas:
Analogue Design and Screening: Generative AI models can design vast virtual libraries of this compound analogues. nih.gov These virtual compounds can then be screened in silico for predicted activity against various targets, improved pharmacokinetic properties (ADME), and reduced toxicity. This allows researchers to prioritize the most promising candidates for actual synthesis and testing.
PKS Engineering: AI can be used to predict the outcomes of engineering the polyketide synthase (PKS) machinery. sciepublish.commdpi.com By analyzing domain compatibility and predicting the structure of the resulting polyketide, AI can guide the rational design of chimeric PKSs to produce novel quartromicin analogues biosynthetically. oup.comoup.com
Mechanism Prediction: ML models trained on large biological datasets could help predict new potential targets for this compound or identify biomarkers that correlate with sensitivity to the drug.
Q & A
Q. How can researchers address batch-to-batch variability in this compound’s bioactivity due to impurities?
- Methodological guidance : Implement orthogonal analytical methods (e.g., HPLC-ELSD for non-chromophoric impurities). Use accelerated stability studies to identify degradation pathways. Establish acceptance criteria for impurity thresholds (e.g., ICH Q3A/B guidelines) .
Ethical and Literature Considerations
Q. What ethical frameworks apply when repurposing this compound for orphan diseases with limited preclinical data?
Q. How should researchers prioritize conflicting literature claims about this compound’s off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
